molecular formula C21H22NO4+ B1239679 Dehydrocorybulbine CAS No. 59870-72-3

Dehydrocorybulbine

Cat. No.: B1239679
CAS No.: 59870-72-3
M. Wt: 352.4 g/mol
InChI Key: XWCVASCMRTXXRY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrocorybulbine is an alkaloid isolated from the roots of the Corydalis yanhusuo plant . It is known for its potential analgesic properties, particularly in reducing neuropathic and inflammatory pain . The compound has garnered significant interest due to its unique pharmacological profile and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrocorybulbine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Corydalis yanhusuo plant using organic solvents. The extracted compound is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from plant material followed by purification processes. The use of advanced chromatographic methods ensures the isolation of high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Dehydrocorybulbine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Dehydrocorybulbine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dehydrocorybulbine is unique due to its high affinity for dopamine D1 receptors and its ability to alleviate neuropathic pain without inducing tolerance, unlike many conventional pain relievers . This makes it a promising candidate for developing new pain management therapies.

Properties

IUPAC Name

2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-11H,7-8H2,1-4H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVASCMRTXXRY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045755
Record name Dehydrocorybulbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocorybulbine
Reactant of Route 2
Reactant of Route 2
Dehydrocorybulbine
Reactant of Route 3
Dehydrocorybulbine
Reactant of Route 4
Reactant of Route 4
Dehydrocorybulbine
Reactant of Route 5
Dehydrocorybulbine
Reactant of Route 6
Dehydrocorybulbine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.